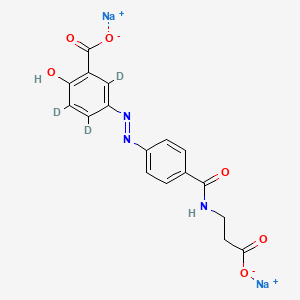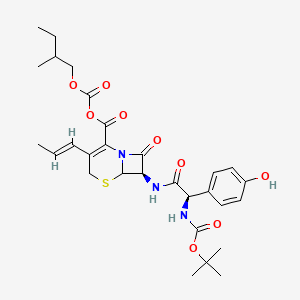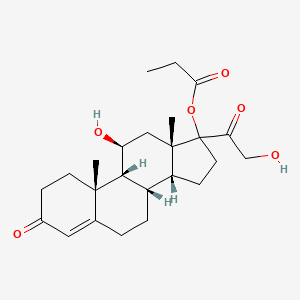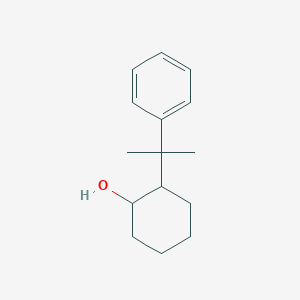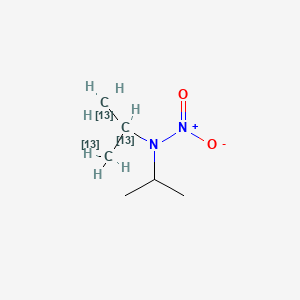
Dipna-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipna-13C3 is a labeled compound of N-(1-Methylethyl)-N-nitro-2-propanamine, which is used in the validation of improved methods for predicting the activation energy of thermal decomposition of energetic compounds. This compound is particularly significant in the field of energetic materials due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipna-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of N-(1-Methylethyl)-N-nitro-2-propanamine. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
Dipna-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitro compounds, while reduction reactions may yield amines .
科学研究应用
Dipna-13C3 has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the validation of predictive models for thermal decomposition.
Biology: Employed in stable isotope labeling experiments to trace metabolic pathways and study biochemical processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of energetic materials and the validation of safety protocols for handling and storage
作用机制
The mechanism of action of Dipna-13C3 involves its interaction with specific molecular targets and pathways. In the context of energetic materials, it is used to study the activation energy and thermal decomposition processes. The labeled carbon-13 atoms allow for precise tracking of the compound’s behavior under various conditions, providing valuable insights into its stability and reactivity .
相似化合物的比较
Similar Compounds
N-(1-Methylethyl)-N-nitro-2-propanamine: The unlabeled version of Dipna-13C3.
Retinol-13C3: Another compound labeled with carbon-13, used in different research applications.
Uniqueness
This compound is unique due to its specific labeling with carbon-13, which makes it particularly useful for isotopic labeling studies. This allows researchers to gain detailed insights into the compound’s behavior and interactions, which would not be possible with unlabeled compounds .
属性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
149.17 g/mol |
IUPAC 名称 |
N-(1,2,3-13C3)propan-2-yl-N-propan-2-ylnitramide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)7(6(3)4)8(9)10/h5-6H,1-4H3/i1+1,2+1,5+1 |
InChI 键 |
NNTWPXAZILBWAG-NLQHJZJRSA-N |
手性 SMILES |
CC(C)N([13CH]([13CH3])[13CH3])[N+](=O)[O-] |
规范 SMILES |
CC(C)N(C(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


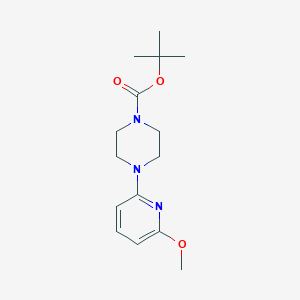
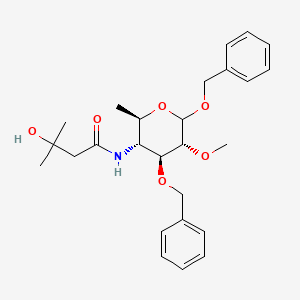
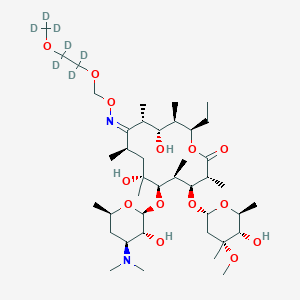
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)
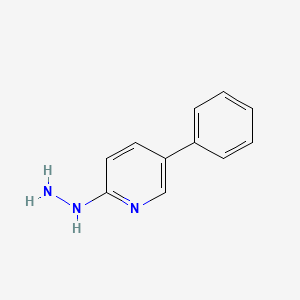

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
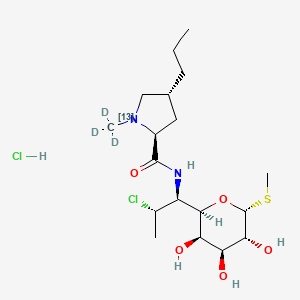
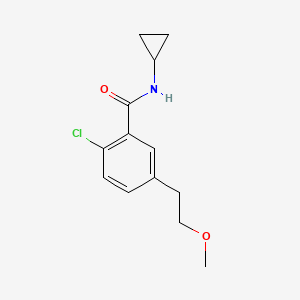
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
